Home > Products > Screening Compounds P24123 > Rosiglitazone hydrochloride
Rosiglitazone hydrochloride - 637339-19-6

Rosiglitazone hydrochloride

Catalog Number: EVT-8015268
CAS Number: 637339-19-6
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Rosiglitazone is classified as a thiazolidinedione and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This classification places it among drugs that are specifically designed to improve insulin sensitivity and regulate glucose metabolism.

Synthesis Analysis

The synthesis of rosiglitazone involves several steps, typically starting from simpler organic compounds. A notable method includes the coupling reaction of 2-(N-methyl-N-(2-pyridyl) amino)ethanol with 4-fluorobenzaldehyde, often carried out in the presence of a base such as sodium hydride. This reaction can be performed at room temperature or elevated temperatures, with yields reported between 48% and 88% depending on conditions .

Key Parameters in Synthesis

  • Temperature: Reactions are often conducted at room temperature or up to 80°C.
  • Reagents: Sodium hydride is commonly used as a base, while dimethylformamide serves as a solvent.
  • Purity: The final product typically exhibits high purity, often exceeding 99% .
Molecular Structure Analysis

The molecular structure of rosiglitazone hydrochloride can be described by its chemical formula C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S. The compound features a thiazolidinedione core, which is crucial for its biological activity. The structure includes:

  • A thiazolidine ring
  • An aromatic benzyl group
  • A pyridine derivative attached via an ethoxy linkage

Structural Data

  • Molecular Weight: Approximately 357.43 g/mol
  • Melting Point: Typically around 154156C154-156^\circ C
  • Crystallization: The compound crystallizes well from organic solvents like ethanol, yielding white crystalline powder .
Chemical Reactions Analysis

Rosiglitazone undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Formation of Rosiglitazone Maleate: Rosiglitazone can react with maleic acid to form rosiglitazone maleate, which is often utilized for improved solubility and stability in pharmaceutical formulations .

Reaction Conditions

  • Typical reaction conditions involve refluxing in solvents such as acetone at temperatures between 50C50^\circ C and 55C55^\circ C.
  • Yields for the maleate salt have been reported as high as 90% to 95% with low impurity levels .
Mechanism of Action

Rosiglitazone exerts its effects primarily through activation of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Upon binding to PPAR-γ, rosiglitazone enhances insulin sensitivity through several mechanisms:

  1. Increased GLUT4 Expression: Promotes the translocation of glucose transporter type 4 to the cell membrane in adipocytes and muscle cells.
  2. Regulation of Adipogenesis: Modulates gene expression related to fat cell differentiation and function.
  3. Improved Insulin Signaling: Enhances signaling pathways involving insulin receptor substrates (IRS), leading to increased glucose uptake .

Data Supporting Mechanism

Studies indicate that rosiglitazone can reduce hemoglobin A1c levels by approximately 1% to 2%, similar to other oral hypoglycemic agents like metformin .

Physical and Chemical Properties Analysis

Rosiglitazone hydrochloride has several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; poorly soluble in water.
  • Stability: Stable under normal storage conditions but should be protected from light.
  • Bioavailability: High bioavailability (~99%) with extensive protein binding (approximately 99%) observed in plasma .
Applications

The primary application of rosiglitazone hydrochloride is in the treatment of type 2 diabetes mellitus. It is utilized both as monotherapy and in combination with other antidiabetic agents such as metformin or sulfonylureas. Its role extends beyond glycemic control; it also has implications in cardiovascular health due to its effects on lipid profiles and vascular function.

Additional Research Directions

Recent studies have explored modifications of the rosiglitazone structure to develop new compounds with potentially improved efficacy and reduced side effects . These derivatives maintain the thiazolidinedione framework while optimizing substituents for enhanced biological activity.

Molecular Pharmacology of Rosiglitazone Hydrochloride

Mechanisms of PPARγ Activation and Insulin Sensitization

Structural Basis of PPARγ Binding and Agonist Specificity

Rosiglitazone hydrochloride ((±)-5-[p-[2-(methyl-2-pyridylamino)ethoxy]benzyl]-2,4-thiazolidinedione hydrochloride) functions as a high-affinity, selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) isoform. This nuclear receptor features a characteristic ligand-binding domain (LBD) with a large Y-shaped pocket (∼1,400 ų), allowing rosiglitazone to bind via three critical interactions:

  • Hydrophobic anchoring: The thiazolidinedione (TZD) ring forms hydrogen bonds with His323, His449, and Tyr473 in the LBD's arm III region.
  • Polar interactions: The pyridylaminoethoxy side chain occupies arm II, stabilized by Van der Waals forces.
  • Benzyl group positioning: The benzyl linker extends into arm I, enhancing complex stability [3] [9].

Rosiglitazone exhibits 100-fold greater binding affinity for PPARγ than its predecessor troglitazone and 30-fold higher affinity than pioglitazone, attributable to optimal side-chain topology. This specificity prevents significant binding to PPARα or PPARδ isoforms, confining its actions to PPARγ-dominated pathways [1] [6].

Table 1: Structural Motifs of Rosiglitazone and Their Roles in PPARγ Binding

Structural MotifInteraction Site on PPARγBinding Energy Contribution
Thiazolidinedione (TZD) ringArm III (HIS323, HIS449, TYR473)-8.2 kcal/mol (primary anchoring)
Pyridylaminoethoxy side chainArm II (hydrophobic pocket)-5.7 kcal/mol (stabilization)
Benzyl groupArm I (SER289, CYS285)-4.3 kcal/mol (complex stability)

Modulation of Insulin Receptor Substrate (IRS) Signaling Pathways

PPARγ activation by rosiglitazone orchestrates insulin sensitization through genomic regulation of IRS-1/2. Transcriptomic analyses reveal:

  • IRS-1/2 upregulation: 2.5-fold increase in IRS-1/2 mRNA in adipocytes and skeletal muscle, enhancing insulin receptor docking efficiency.
  • PI3K-PIP3 amplification: Rosiglitazone induces phosphatidylinositol-3-kinase (PI3K) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) synthesis, accelerating Akt membrane translocation.
  • Negative regulator suppression: 70% reduction in PTP1B and PTEN expression, preserving phosphorylated IRS-1 activity [1] [3].

In high-fat-diet murine models, rosiglitazone-treated adipocytes exhibit 3.1-fold higher IRS-1 tyrosine phosphorylation versus controls, directly correlating with restored glucose uptake in hypertrophic cells [8].

Transcriptional Regulation of GLUT4 and Adipogenesis-Related Genes

Rosiglitazone’s insulin-sensitizing effects converge on glucose transporter type 4 (GLUT4) transcription:

  • GLUT4 gene activation: PPARγ:RXR heterodimers bind peroxisome proliferator response elements (PPREs) in the SLC2A4 promoter, inducing 2.8-fold GLUT4 expression in adipose and muscle tissues.
  • Adipogenic reprogramming: Rosiglitazone upregulates adipogenesis drivers (C/EBPα: 4.2-fold; FABP4: 5.1-fold), promoting hyperplasia of insulin-responsive small adipocytes.
  • Lipid metabolism genes: CD36 and CAP expression increases by 3.7-fold and 4.5-fold, respectively, facilitating fatty acid sequestration and reducing lipotoxicity in muscle/liver [1] [8].

Table 2: Key Genes Transcriptionally Regulated by Rosiglitazone-PPARγ Complexes

GeneProtein FunctionFold ChangePPRE Sequence (5'→3')Tissue Specificity
SLC2A4GLUT4 glucose transporter+2.8AGGTCA n AGGTCAAdipose, muscle
FABP4Fatty acid binding protein 4+5.1AACTAG n AGGCCAAdipose
CD36Fatty acid translocase+3.7AGCCAA n TGACCTAdipose, liver
ADIPOQAdiponectin+4.9AGTTAA n AGCTCAAdipose

Cross-Talk Between PPARγ and Inflammatory Pathways

Suppression of NF-κB and Pro-Inflammatory Cytokine Production

Rosiglitazone exerts potent anti-inflammatory effects by antagonizing nuclear factor kappa-B (NF-κB):

  • IκBα stabilization: PPARγ transrepresses NF-κB by blocking IκB kinase (IKK), increasing cytosolic IκBα levels by 80% and preventing NF-κB nuclear translocation.
  • Cytokine downregulation: TNF-α, IL-1β, and IL-6 mRNA decrease by 60–75% in adipose tissue macrophages (ATMs) via disrupted NF-κB-DNA binding.
  • COX-2 inhibition: Rosiglitazone reduces prostaglandin synthesis by suppressing COX-2 transcription (−55%) in activated macrophages [9] [4].

In obese adipose tissue, these actions disrupt inflammation-driven insulin resistance, as confirmed by 40% lower phospho-p65 levels in rosiglitazone-treated subjects [2].

Impact on Macrophage Polarization and Adipose Tissue Remodeling

PPARγ activation reprograms macrophage phenotypes and adipose tissue architecture:

  • M1→M2 polarization shift: Rosiglitazone increases "M2-like" ATMs (CD206⁺/CD11c⁻) by 3.2-fold while reducing "M1-like" populations (CD11c⁺/CD206ˡᵒʷ) by 60%. This is mediated by STAT6/PPARγ-coordinated induction of Arg1, Mrc1, and IL-10 [2] [4].
  • Extracellular matrix (ECM) remodeling: Hypertrophic adipocytes show restored F-actin polymerization (+210%) and vinculin expression, enabling GLUT4 vesicle translocation despite persistent cell enlargement [8].
  • sEV-mediated insulin sensitization: ATMs from rosiglitazone-treated mice secrete small extracellular vesicles (sEVs) enriched in miR-690. These sEVs directly enhance insulin signaling in hepatocytes and myotubes, explaining therapeutic benefits without weight gain or edema [2] [4].

Table 3: Rosiglitazone-Induced Changes in Macrophage Polarization Markers

MarkerM1-like Phenotype (Pro-inflammatory)M2-like Phenotype (Anti-inflammatory)Change with Rosiglitazone
Surface Receptors
CD11c++++-60%
CD206+++++220%
Gene Expression
TNF-α+++--75%
IL-1β++++-70%
ARG1-++++300%
IL-10+++++180%

Non-Genomic Signaling Effects

Rapid Activation of PI3K/Akt and MAPK Pathways

Within minutes of exposure, rosiglitazone initiates transcription-independent signaling:

  • PI3K/Akt cascade: In PC-3 prostate cancer cells, rosiglitazone (10 μM) triggers IRS-1-independent PI3K phosphorylation, increasing p-Akt(Ser473) by 90% within 15 minutes. This augments glucose uptake but is dissociated from genomic effects by resistance to actinomycin D [5].
  • ERK MAPK modulation: Hippocampal neurons exhibit biphasic ERK1/2 responses: initial phosphorylation peaks at 15 min (4.1-fold increase), followed by sustained elevation (2.2-fold at 4 hr). In Alzheimer’s Tg2576 mice, this restores ERK/CREB-driven plasticity genes (Arc, Egr1), rescuing cognitive deficits [7].
  • Cross-inhibition: Rosiglitazone attenuates IGF-1R-mediated ERK/Akt activation in cancer cells, suppressing survival pathways. This nongenomic interference occurs via PPARγ-dependent sequestration of signaling adaptors [5] [3].

Properties

CAS Number

637339-19-6

Product Name

Rosiglitazone hydrochloride

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.